Derivatives of 3-(3-phenoxyphenyl)pyrrolidine, specifically incorporating a triazole-thiol moiety, have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [] This activity has been linked to inhibition of the enzyme β-ketoacyl ACP synthase I (KasA), a crucial enzyme involved in mycolic acid biosynthesis in M. tuberculosis. []
Research on structurally similar pyrrolidine derivatives has identified potent CCR5 receptor antagonists. [] These antagonists effectively inhibited the replication of various HIV-1 strains in vitro and demonstrated favorable pharmacokinetic properties in animal models. [] This suggests potential applications of 3-(3-phenoxyphenyl)pyrrolidine derivatives as anti-HIV agents.
Analogs of 3-(3-phenoxyphenyl)pyrrolidine, particularly those incorporating a carboxyl group at the pyrrolidine ring, have been investigated for their activity as ionotropic glutamate receptor antagonists. [, ] These compounds displayed micromolar binding affinities to various glutamate receptor subtypes, indicating potential for treating neurological and psychiatric disorders. [, ]
Substituted pyrrolidine analogs containing a boronate moiety have demonstrated high potency as inhibitors of human arginase I and II. [] These inhibitors exhibited nanomolar IC50 values, suggesting potential therapeutic applications in various diseases where arginase activity is implicated. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7